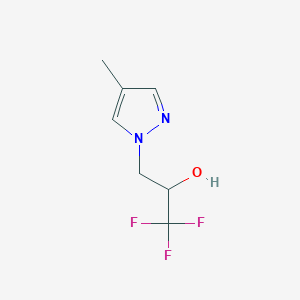

1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol

Overview

Description

1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C7H9F3N2O and a molecular weight of 194.15 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is 1S/C6H7F3N2O/c7-6(8,9)5(12)4-11-3-1-2-10-11/h1-3,5,12H,4H2 .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is a liquid at ambient temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Medicine: Antileishmanial and Antimalarial Agent

This compound has been studied for its potential use in treating leishmaniasis and malaria. A molecular simulation study showed that it fits well in the active site of the LmPTR1 enzyme, which is crucial for the survival of the parasite causing leishmaniasis, with a lower binding free energy, indicating a strong potential for inhibiting the enzyme .

Safety and Hazards

The safety information for 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280) and in case of inadequate ventilation, wear respiratory protection (P304+P340) .

Future Directions

The future directions for the study and application of 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol and related compounds could involve further exploration of their antileishmanial and antimalarial activities . As our understanding of these compounds grows, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been known to inhibit succinate dehydrogenase, the complex ii in the mitochondrial respiration chain .

Result of Action

Similar compounds have shown superior antipromastigote activity and better inhibition effects against plasmodium berghei .

properties

IUPAC Name |

1,1,1-trifluoro-3-(4-methylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-5-2-11-12(3-5)4-6(13)7(8,9)10/h2-3,6,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKDUGVKVWHAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)